molecular formula C10H10O3 B3079872 3-Methoxy-3-methylisobenzofuran-1(3H)-one CAS No. 1077-59-4

3-Methoxy-3-methylisobenzofuran-1(3H)-one

Cat. No.: B3079872
CAS No.: 1077-59-4
M. Wt: 178.18 g/mol
InChI Key: XMFFLDGJAGGWEU-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylisobenzofuran-1(3H)-one is an organic compound belonging to the class of isobenzofurans

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-methylisobenzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of ortho-substituted benzoic acids: This method involves the reaction of ortho-substituted benzoic acids with methanol and a dehydrating agent.

    Friedel-Crafts acylation: This method involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, optimized for yield and efficiency. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyisobenzofuran-1(3H)-one
  • 3-Methylisobenzofuran-1(3H)-one
  • Isobenzofuran-1(3H)-one

Properties

IUPAC Name

3-methoxy-3-methyl-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(12-2)8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFFLDGJAGGWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270006
Record name 3-Methoxy-3-methyl-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-59-4
Record name 3-Methoxy-3-methyl-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-3-methyl-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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